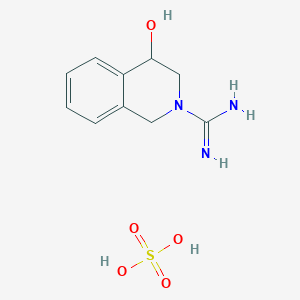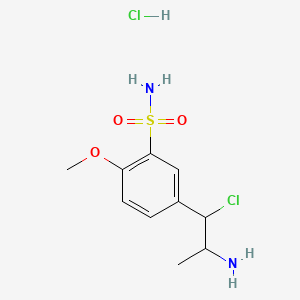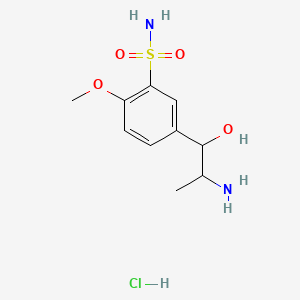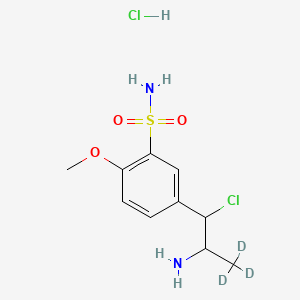
(+/-)-4-Hydroxydebrisoquin sulfate
Overview
Description
(+/-)-4-Hydroxydebrisoquin sulfate: is a metabolite of Debrisoquine Sulfate, a potent antihypertensive agent. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of (2C_{10}H_{13}N_{3}O \cdot H_{2}SO_{4}) and a molecular weight of 480.54 .
Mechanism of Action
Target of Action
The primary target of (+/-)-4-Hydroxydebrisoquin sulfate, also known as rac 4-Hydroxydebrisoquine Hemisulfate, is the sympathetic neuroeffector junction . This compound acts as an adrenergic neuron-blocking drug, similar in effects to guanethidine . It is noteworthy for being a substrate for a polymorphic cytochrome P-450 enzyme .
Mode of Action
The compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Biochemical Pathways
The compound’s interaction with the cytochrome p-450 enzyme suggests that it may influence various metabolic pathways involving this enzyme .
Pharmacokinetics
It is known that persons with certain isoforms of the cytochrome p-450 enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Result of Action
Given its mode of action, it can be inferred that the compound’s action would result in a decrease in the levels of norepinephrine at the sympathetic neuroeffector junction .
Action Environment
The polymorphic nature of the cytochrome p-450 enzyme that metabolizes the compound suggests that genetic factors could potentially influence the compound’s action .
Preparation Methods
The synthesis of (+/-)-4-Hydroxydebrisoquin sulfate involves several steps. One common method includes the hydroxylation of Debrisoquine Sulfate under specific reaction conditions.
Chemical Reactions Analysis
(+/-)-4-Hydroxydebrisoquin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
(+/-)-4-Hydroxydebrisoquin sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its role as a metabolite of Debrisoquine Sulfate and its potential effects on the human body.
Industry: It is used in the development and testing of pharmaceuticals
Comparison with Similar Compounds
(+/-)-4-Hydroxydebrisoquin sulfate is unique compared to other similar compounds due to its specific metabolic pathway and effects. Similar compounds include:
Debrisoquine Sulfate: The parent compound from which this compound is derived.
Guanethidine: Another antihypertensive agent with similar effects but different metabolic pathways.
These compounds share some similarities in their chemical structure and effects but differ in their specific interactions and metabolic pathways .
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.H2O4S/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;1-5(2,3)4/h1-4,9,14H,5-6H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLZZUWNLJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62580-84-1 | |
| Record name | 4-Hydroxydebrisoquin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)



